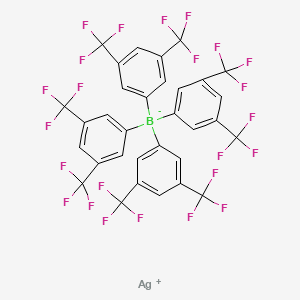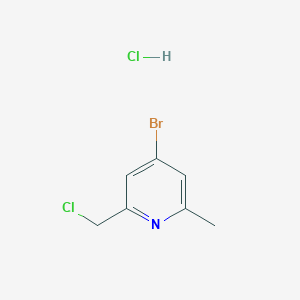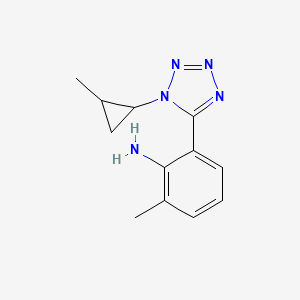
2-Methyl-6-(1-(2-methylcyclopropyl)-1h-tetrazol-5-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-6-(1-(2-methylcyclopropyl)-1h-tetrazol-5-yl)aniline is an organic compound that belongs to the class of anilines It features a tetrazole ring attached to an aniline moiety, with a methylcyclopropyl group as a substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(1-(2-methylcyclopropyl)-1h-tetrazol-5-yl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated arene with an amine via a nucleophilic aromatic substitution pathway . This reaction typically requires high temperatures and/or high pressures to ensure high yields.
Another method involves the reduction of nitroarenes to anilines. This can be done using various reducing agents such as hydrogen gas in the presence of a palladium catalyst, or using chemical reducing agents like iron powder in acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration of arenes followed by reduction to the corresponding aniline. The process may also include purification steps such as recrystallization or distillation to obtain the desired product in high purity.
化学反应分析
Types of Reactions
2-Methyl-6-(1-(2-methylcyclopropyl)-1h-tetrazol-5-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or iron powder in acidic conditions are commonly used.
Substitution: Reagents like halogens (chlorine, bromine), nitric acid, and sulfuric acid are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学研究应用
2-Methyl-6-(1-(2-methylcyclopropyl)-1h-tetrazol-5-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-Methyl-6-(1-(2-methylcyclopropyl)-1h-tetrazol-5-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and aniline moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2-Methyl-6-ethyl aniline: Similar structure but lacks the tetrazole ring.
2-Chloro-6-methyl aniline: Contains a chlorine substituent instead of the tetrazole ring.
4-Hydroxy-2-quinolone: Different core structure but shares some functional group similarities.
Uniqueness
2-Methyl-6-(1-(2-methylcyclopropyl)-1h-tetrazol-5-yl)aniline is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications.
属性
分子式 |
C12H15N5 |
|---|---|
分子量 |
229.28 g/mol |
IUPAC 名称 |
2-methyl-6-[1-(2-methylcyclopropyl)tetrazol-5-yl]aniline |
InChI |
InChI=1S/C12H15N5/c1-7-4-3-5-9(11(7)13)12-14-15-16-17(12)10-6-8(10)2/h3-5,8,10H,6,13H2,1-2H3 |
InChI 键 |
YIPMPPICXHAXPP-UHFFFAOYSA-N |
规范 SMILES |
CC1CC1N2C(=NN=N2)C3=CC=CC(=C3N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-Bromo-4-chloro-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B13654511.png)

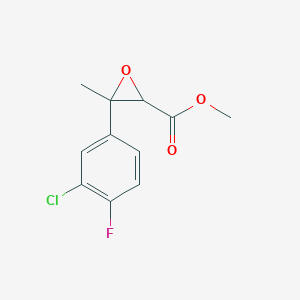
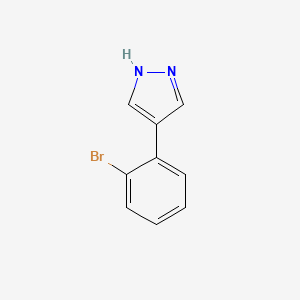
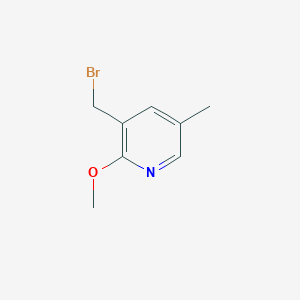

![2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid hydrochloride](/img/structure/B13654557.png)

![3-Bromo-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13654569.png)
![sodium 1-({[5-(4-nitrophenyl)furan-2-yl]methylidene}amino)-4-oxo-4,5-dihydro-1H-imidazol-2-olate pentahydrate](/img/structure/B13654578.png)

